molecular formula C11H13NO2 B13669356 2-Ethyl-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one

2-Ethyl-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No.: B13669356
M. Wt: 191.23 g/mol
InChI Key: GNGLLVQYRSHHNQ-UHFFFAOYSA-N
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Description

2-Ethyl-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one is a heterocyclic compound that belongs to the oxazine family This compound is characterized by its unique structure, which includes a benzene ring fused to an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminophenol with ethyl acetoacetate in the presence of a catalyst. The reaction is carried out under reflux conditions, leading to the formation of the desired oxazine ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the oxazine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

2-Ethyl-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Ethyl-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

  • 2-Methyl-2H-benzo[b][1,4]oxazin-3(4H)-one
  • 2-Ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one
  • 8-Methyl-2H-benzo[b][1,4]oxazin-3(4H)-one

Comparison: 2-Ethyl-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one stands out due to the presence of both ethyl and methyl groups, which can influence its reactivity and interactions. Compared to its analogs, this compound may exhibit different physical and chemical properties, such as solubility, stability, and biological activity. These differences can make it more suitable for specific applications in research and industry.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

2-ethyl-8-methyl-4H-1,4-benzoxazin-3-one

InChI

InChI=1S/C11H13NO2/c1-3-9-11(13)12-8-6-4-5-7(2)10(8)14-9/h4-6,9H,3H2,1-2H3,(H,12,13)

InChI Key

GNGLLVQYRSHHNQ-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)NC2=CC=CC(=C2O1)C

Origin of Product

United States

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